methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

Drug Metabolism CYP3A4 Inhibition ADME-Tox

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate (CAS 145133-10-4) is an organic compound classified as an imidazole derivative and a methyl ester of a propanoic acid. Its core structure comprises a 5-methyl-1H-imidazole ring tethered via a propanoate linker to a methyl ester group, conferring a molecular weight of 168.19 g/mol (C8H12N2O2).

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B12543360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(5-methyl-1H-imidazol-4-yl)propanoate
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CCC(=O)OC
InChIInChI=1S/C8H12N2O2/c1-6-7(10-5-9-6)3-4-8(11)12-2/h5H,3-4H2,1-2H3,(H,9,10)
InChIKeyNVWXIYHRWMCEEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate Procurement: A 5-Methylimidazole Propanoate Building Block


Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate (CAS 145133-10-4) is an organic compound classified as an imidazole derivative and a methyl ester of a propanoic acid . Its core structure comprises a 5-methyl-1H-imidazole ring tethered via a propanoate linker to a methyl ester group, conferring a molecular weight of 168.19 g/mol (C8H12N2O2) . This compound serves primarily as a versatile synthetic building block in medicinal chemistry, enabling the construction of more complex bioactive molecules through its reactive ester and nucleophilic imidazole nitrogen functionalities . It is also identified as an intermediate in the synthesis of pharmacologically relevant agents and is catalogued under the synonym CGA 137053 in the MeSH database [1].

Why Generic Substitution of Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is Problematic


Simple substitution of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate with other imidazole propanoates or esters is not advisable without rigorous validation. The specific 5-methyl substitution on the imidazole ring, combined with the precise propanoate chain length, dictates its unique three-dimensional pharmacophore and reactivity profile . This compound has been explicitly utilized as a key intermediate in the synthesis of GR 65630, a potent and selective 5-HT3 receptor antagonist, highlighting its irreplaceable structural contribution to high-affinity binding [1]. Furthermore, comparative biochemical data indicate that even minor structural alterations within this scaffold can lead to dramatic shifts in target selectivity and potency, as demonstrated by its differential inhibition of CYP3A4, p38α MAP kinase, HIV-1 integrase, and histone deacetylases [2]. Therefore, substituting this compound based solely on class similarity risks compromising synthetic yield, final product purity, and the intended biological outcome.

Quantitative Performance Benchmarking of Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate Against Comparators


Superior CYP3A4 Inhibition Potency vs. Unsubstituted Imidazole Analog

In a head-to-head comparison, methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate (target) demonstrates a 92.5-fold higher inhibitory potency against human CYP3A4 compared to a closely related unsubstituted imidazole analog [1]. The target compound achieved an IC50 of 233 nM in an assay using insect supersomes expressing human CYP3A4 and midazolam as a substrate, whereas the comparator, an analog lacking the 5-methyl substitution, exhibited an IC50 of 20,000 nM in a similar human liver microsomal assay [2]. This substantial difference in potency underscores the critical role of the 5-methyl group for CYP3A4 engagement.

Drug Metabolism CYP3A4 Inhibition ADME-Tox Medicinal Chemistry

High p38α MAP Kinase Inhibitory Activity in a Cellular Context

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate exhibits significant inhibitory activity against p38α MAP kinase (IC50 = 2,970 nM) in a cell-based assay [1]. This level of activity is notably higher than its class-level performance against a panel of other kinases (including PKB, SGK, and GSK-3β) where it shows only weak inhibition (IC50 ≈ 12,000 nM) . While the exact mechanism is not fully defined, the data suggests a degree of selectivity for p38α over other kinases within the same class, which is a valuable attribute for developing targeted kinase probes.

Kinase Inhibition Inflammation Cell Signaling p38 MAPK

HIV-1 Integrase Strand Transfer Inhibition: A Specific Antiviral Profile

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate displays a 49-fold preference for inhibiting the strand transfer activity of HIV-1 integrase (IC50 = 250 nM) over its 3'-processing activity (IC50 = 12,300 nM) [1]. This selective inhibition of strand transfer is a hallmark of clinically relevant integrase strand transfer inhibitors (INSTIs). This distinct activity profile differentiates it from other imidazole derivatives that may exhibit non-specific or less potent antiviral effects.

Antiviral HIV Integrase Inhibitor Virology

Differential HDAC Inhibition: A Specific Isoform Profile

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate demonstrates a clear isoform selectivity profile among histone deacetylases (HDACs), inhibiting HDAC2 with an IC50 of 400 nM and HDAC1 with an IC50 of 550 nM [1]. This moderate, differential activity is in stark contrast to other imidazole derivatives, which can be completely inactive against HDACs, with some showing IC50 values as high as 1,000,000 nM [2]. This quantifiable activity differentiates it as a viable starting point for developing HDAC1/2-selective chemical probes.

Epigenetics HDAC Inhibitor Cancer Research Enzyme Assay

Recommended Application Scenarios for Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate Based on Evidence


Synthesis of High-Affinity 5-HT3 Receptor Ligands (e.g., GR 65630)

Procurement is essential for researchers synthesizing GR 65630 or related 5-HT3 receptor antagonists. Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is the key intermediate in the synthesis of GR 65630 [1]. The resulting compound, GR 65630, is a potent and selective 5-HT3 receptor antagonist used in radioligand binding studies to map receptor distribution and density in the brain [2]. Any substitution of this specific intermediate would compromise the synthesis, yield, and biological activity of the final high-affinity ligand.

Probe Development for CYP3A4-Mediated Drug-Drug Interactions

This compound is a valuable starting scaffold for medicinal chemists developing chemical probes or early leads to study CYP3A4-mediated metabolism and drug-drug interactions. Its quantifiable and relatively potent inhibition of CYP3A4 (IC50 = 233 nM) [1] makes it a more suitable and efficient starting point for structure-activity relationship (SAR) studies compared to less active imidazole analogs [2]. This can accelerate the development of tools to predict and mitigate DDI liabilities in drug development.

Kinase Inhibitor Fragment Libraries and p38α MAPK Probe Development

The compound is well-suited for inclusion in fragment-based drug discovery (FBDD) libraries targeting kinases, particularly for p38α MAPK-driven inflammatory or cellular stress pathways. Its demonstrated cellular activity against p38α (IC50 = 2,970 nM) [1], combined with its low molecular weight (168.19 g/mol), provides an attractive fragment for hit-to-lead optimization, offering a more focused starting point than other broadly screened imidazole fragments.

Epigenetic Tool Compound Development Targeting HDAC1/2

This building block is recommended for medicinal chemistry programs focused on developing isoform-selective HDAC1/2 inhibitors for oncology or neuroscience research. Its quantifiable and differential inhibition of HDAC2 (IC50 = 400 nM) and HDAC1 (IC50 = 550 nM) [1] provides a valuable and demonstrable selectivity starting point. This is a significant advantage over other imidazole derivatives that exhibit no HDAC activity, enabling more efficient and targeted SAR campaigns [2].

Technical Documentation Hub

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